N-(furan-2-ylmethyl)-3-hydroxy-2H-1,4-benzothiazine-6-sulfonamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE typically involves multiple steps, starting with the preparation of the furan and benzothiazine intermediates. One common method involves the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures . Subsequent reactions with various aldehydes and desilylation steps yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the benzothiazine ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group in the benzothiazine ring may yield alcohols.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and antiviral properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE involves its interaction with various molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and benzothiazine rings may also interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and has been studied for its biological activities.
Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: These compounds are synthesized using furan derivatives and have shown potential in various applications.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZINE-6-SULFONAMIDE is unique due to its combination of a furan ring, benzothiazine ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H12N2O4S2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-oxo-4H-1,4-benzothiazine-6-sulfonamide |
InChI |
InChI=1S/C13H12N2O4S2/c16-13-8-20-12-4-3-10(6-11(12)15-13)21(17,18)14-7-9-2-1-5-19-9/h1-6,14H,7-8H2,(H,15,16) |
InChI Key |
NESFJKRNSZYVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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